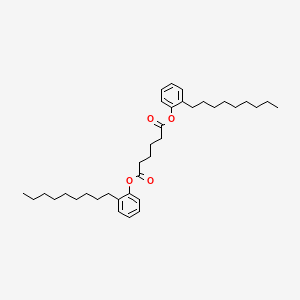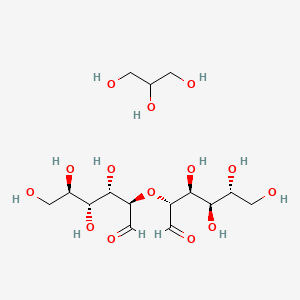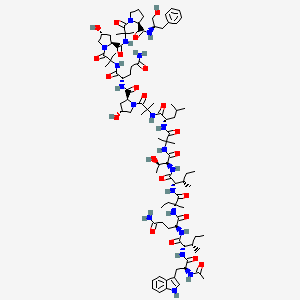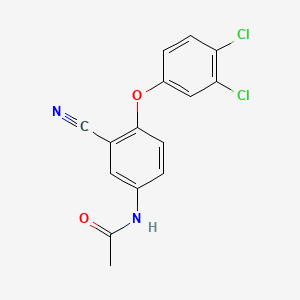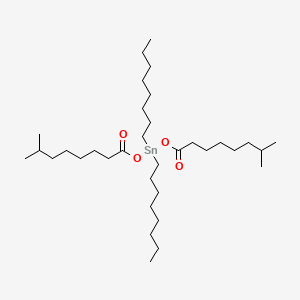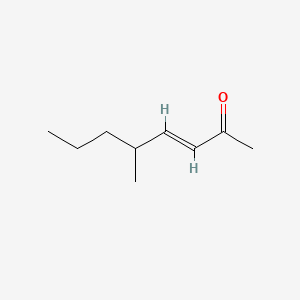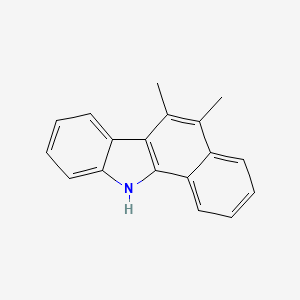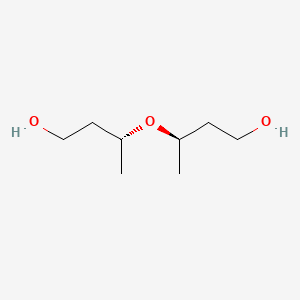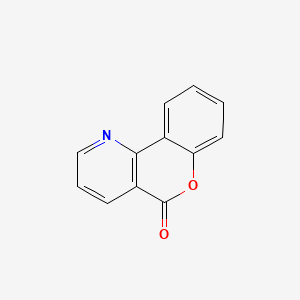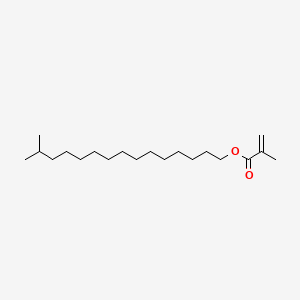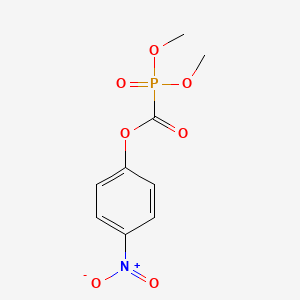
Phosphinecarboxylic acid, dimethoxy-, 4-nitrophenyl ester, oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinecarboxylic acid, dimethoxy-, 4-nitrophenyl ester, oxide is a chemical compound with a complex structure that includes a phosphine oxide group, a carboxylic acid ester, and a nitrophenyl group
Preparation Methods
The synthesis of phosphinecarboxylic acid, dimethoxy-, 4-nitrophenyl ester, oxide typically involves the reaction of phosphinecarboxylic acid derivatives with 4-nitrophenol under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the esterification process. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Phosphinecarboxylic acid, dimethoxy-, 4-nitrophenyl ester, oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides, which are more stable and have different reactivity.
Reduction: Reduction reactions can convert the nitro group to an amine group, significantly altering the compound’s properties.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Scientific Research Applications
Phosphinecarboxylic acid, dimethoxy-, 4-nitrophenyl ester, oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine oxides and esters.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Medicine: Research is ongoing to explore its potential as a drug intermediate or as a component in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which phosphinecarboxylic acid, dimethoxy-, 4-nitrophenyl ester, oxide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The phosphine oxide group can act as a ligand, binding to metal ions and influencing their reactivity. The nitrophenyl group can participate in electron transfer reactions, affecting the overall reactivity of the compound. Pathways involved in its mechanism of action include oxidative phosphorylation and nucleophilic substitution .
Comparison with Similar Compounds
Phosphinecarboxylic acid, dimethoxy-, 4-nitrophenyl ester, oxide can be compared with similar compounds such as:
Phosphinecarboxylic acid, diethoxy-, ethyl ester, oxide: This compound has a similar phosphine oxide group but different ester and phenyl groups, leading to different reactivity and applications.
Phosphinecarboxylic acid, dimethoxy-, phenyl ester, oxide: . The uniqueness of this compound lies in its combination of functional groups, which provide a distinct set of chemical properties and reactivity patterns.
Properties
CAS No. |
83877-26-3 |
|---|---|
Molecular Formula |
C9H10NO7P |
Molecular Weight |
275.15 g/mol |
IUPAC Name |
(4-nitrophenyl) dimethoxyphosphorylformate |
InChI |
InChI=1S/C9H10NO7P/c1-15-18(14,16-2)9(11)17-8-5-3-7(4-6-8)10(12)13/h3-6H,1-2H3 |
InChI Key |
LENOEKSPZDHTDQ-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


